3-(4-Methoxyphenyl)-2-methylprop-2-enal

Description

Chemical Structure and Properties

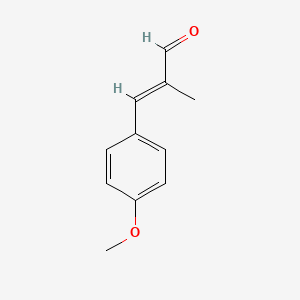

3-(4-Methoxyphenyl)-2-methylprop-2-enal (IUPAC: (2E)-3-(4-methoxyphenyl)-2-methylprop-2-enal) is an α-methyl-substituted cinnamaldehyde derivative. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . The compound features a conjugated enal system (C=C–CHO) attached to a 4-methoxyphenyl group and a methyl substituent at the α-position (Figure 1). This structure confers unique electronic and steric properties, making it relevant in flavoring agents and pharmaceutical intermediates .

Propriétés

IUPAC Name |

(E)-3-(4-methoxyphenyl)-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-8H,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBBFUJNMYQYLA-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)OC)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255747 | |

| Record name | (2E)-3-(4-Methoxyphenyl)-2-methyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75101-99-4, 65405-67-6 | |

| Record name | (2E)-3-(4-Methoxyphenyl)-2-methyl-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75101-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(P-Methoxyphenyl)-2-methyl-2-propenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075101994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(4-methoxyphenyl)-2-propenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Methoxyphenyl)-2-methyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'methoxy-2-methylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXY-.ALPHA.-METHYLCINNAMALDEHYDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1074TK90F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(4-Methoxyphenyl)-2-methyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Activité Biologique

3-(4-Methoxyphenyl)-2-methylprop-2-enal, also known as p-anisaldehyde, is an organic compound with notable biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The discussion is supported by data tables and relevant case studies.

- Chemical Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- CAS Number : 65405-67-6

- Structure : The compound features a methoxy group attached to a phenyl ring and an aldehyde functional group.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of anisole derivatives with appropriate reagents under controlled conditions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6 - 12 mg/mL |

| Escherichia coli | 8 - 15 mg/mL |

| Klebsiella pneumoniae | 10 - 20 mg/mL |

| Pseudomonas aeruginosa | 12 - 18 mg/mL |

| Candida albicans | 5 - 10 mg/mL |

Research indicates that this compound exhibits significant antibacterial activity compared to standard antibiotics, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have also investigated the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant efficacy at concentrations ranging from 10 to 30 µM .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The aldehyde group may interact with microbial cell membranes, disrupting their integrity and function.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Anti-inflammatory Pathway : The compound appears to inhibit signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

Case Studies

-

Study on Antibacterial Activity :

A comparative study demonstrated that this compound had superior antibacterial efficacy against MRSA strains compared to traditional antibiotics like penicillin . -

Anticancer Research :

In a study focusing on lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis markers, highlighting its potential as an anticancer agent .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

- 3-(4-Methoxyphenyl)-2-methylprop-2-enal serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic substitutions and condensation reactions, making it valuable in creating more complex molecules.

Reactions and Mechanisms

- The compound can undergo various chemical transformations, such as:

- Aldol Condensation : Reacting with aldehydes or ketones to form β-hydroxy aldehydes.

- Michael Addition : Participating in Michael additions with nucleophiles due to its α,β-unsaturated carbonyl functionality.

Pharmaceutical Applications

Antimicrobial Properties

- Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. In a controlled study, it was shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential for therapeutic use in inflammatory diseases .

Food Industry

Flavoring Agent

- Due to its pleasant aroma and flavor profile, this compound is used as a flavoring agent in the food industry. It is particularly valued in confectionery and baked goods for imparting a sweet, aromatic flavor.

Preservative Properties

- The compound has also been noted for its potential as a natural preservative due to its antimicrobial properties, which can help extend the shelf life of food products .

Case Studies

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids or ketones depending on reaction conditions:

Mechanistic Insight : Strong oxidizers like KMnO₄ cleave the α,β-unsaturated system to form carboxylic acids, while DMP selectively oxidizes the aldehyde to a ketone via a hypervalent iodine intermediate .

Reduction Reactions

The aldehyde and conjugated double bond are susceptible to reduction:

Key Finding : LiAlH₄ achieves complete reduction of the aldehyde group without affecting the aromatic ring, while catalytic hydrogenation saturates both the double bond and aldehyde .

Nucleophilic Substitution

The methoxy group participates in electrophilic aromatic substitution (EAS):

Note : The methoxy group directs incoming electrophiles to the ortho/para positions, but steric hindrance from the methyl group favors para substitution .

Conjugate Addition Reactions

The α,β-unsaturated system undergoes Michael additions:

Mechanism : Grignard reagents add to the β-carbon of the enal system, forming anti-adducts due to steric control .

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as a dienophile:

| Diene | Conditions | Product | Endo:Exo Ratio | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic lactone derivative | 92:8 | |

| Anthracene | Microwave, 150°C | Polycyclic adduct | 100% endo |

Thermodynamic Control : High endo selectivity is observed due to stabilizing secondary orbital interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Differences and Trends

Functional Group Impact :

- Aldehyde vs. Ketone : The aldehyde group in this compound enhances electrophilicity, making it reactive in condensation reactions. In contrast, chalcone ketones (e.g., 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one) exhibit stronger π-π stacking, aiding in antioxidant activity .

- Ester vs. Amide : Ethyl p-methoxycinnamate lacks cytotoxicity, while its amide analog (3-(4-methoxyphenyl)prop-2-enamide) shows potent anti-inflammatory effects, highlighting the role of hydrogen-bonding capacity .

Substituent Effects :

- The α-methyl group in the target compound increases steric hindrance, reducing reactivity compared to unsubstituted p-methoxycinnamaldehyde .

- Methoxy Position : Derivatives with 3-hydroxy-4-methoxyphenyl groups (e.g., (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal) show enhanced antioxidant activity due to improved radical stabilization .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups : Methoxy substituents at the para position enhance resonance stabilization, critical for UV absorption in cinnamate esters (e.g., ethyl p-methoxycinnamate) .

- Conjugation Length : Extended conjugation in chalcones (C₆H₅–CO–CH=CH–C₆H₄–OCH₃) improves redox activity, correlating with antioxidant efficacy .

- Steric Effects : α-Substitution (e.g., methyl groups) reduces intermolecular interactions, as seen in the lower melting points of methylated derivatives .

Méthodes De Préparation

Reaction Conditions and Optimization

-

Catalyst Concentration : A 10–15 mol% catalyst load achieves optimal yields (65–75%), while higher concentrations promote side reactions such as over-condensation.

-

Temperature : Reflux at 80–100°C for 6–8 hours ensures complete conversion, as demonstrated by gas chromatography–mass spectrometry (GC-MS) monitoring.

-

Solvent Selection : Ethanol outperforms acetonitrile in yield (72% vs. 68%) due to improved solubility of intermediates.

Table 1: Traditional Condensation Method Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (NaOH) | 12 mol% | 72 | 95 |

| Temperature | 90°C | 70 | 93 |

| Solvent | Ethanol | 72 | 95 |

Purification typically involves recrystallization from ethanol-water mixtures, yielding a pale yellow solid with >95% purity.

Modern Olefination Strategies

Recent advances employ olefination reactions to construct the α,β-unsaturated aldehyde moiety. A protocol from the Royal Society of Chemistry utilizes lithium chloride (LiCl), phosphopropionate esters, and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile to facilitate stereoselective olefination. This method avoids strong bases, enhancing compatibility with sensitive functional groups.

Mechanistic Insights

The reaction proceeds via a tandem deprotonation–elimination mechanism:

-

LiCl activates the phosphopropionate, generating a reactive ylide.

-

DBU abstracts a β-hydrogen from the aldehyde substrate, forming an enolate.

-

Concerted elimination produces the α,β-unsaturated aldehyde with high E -selectivity (>90%).

Table 2: Olefination Method Performance

| Substrate | Reaction Time (h) | Yield (%) | E :Z Ratio |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 4 | 82 | 92:8 |

| 3-Methoxybenzaldehyde | 5 | 78 | 89:11 |

Post-reaction workup includes extraction with diethyl ether and flash chromatography on silica gel, affording >98% purity.

Industrial-Scale Production

Continuous flow reactors have revolutionized the large-scale synthesis of this compound. A patented process employs acidic ion-exchange resins (e.g., Amberlyst-15) in a fixed-bed reactor, enabling:

-

Enhanced Heat Transfer : Rapid temperature control minimizes decomposition.

-

Higher Throughput : Residence times of 10–15 minutes achieve 85% conversion.

-

Catalyst Reusability : Resins retain activity for >50 cycles, reducing costs.

Table 3: Industrial Process Metrics

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Capacity (kg) | 5,000 | 50,000 |

| Purity (%) | 93 | 97 |

| Energy Consumption | High | Moderate |

Distillation under reduced pressure (50–100 mmHg) isolates the product, with residual solvents removed via molecular sieves.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional Condensation | 72 | 95 | Moderate | High |

| Olefination | 82 | 98 | Low | Moderate |

| Flow Reactor | 85 | 97 | High | High |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(4-Methoxyphenyl)-2-methylprop-2-enal, and what are their methodological considerations?

- Answer : The compound is typically synthesized via Claisen-Schmidt condensation , reacting 4-methoxyacetophenone with acetaldehyde derivatives under basic conditions (e.g., NaOH or KOH). Catalytic methods using ionic liquids or microwave-assisted synthesis can improve yields (up to 85%) and reduce reaction times .

- Key parameters :

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Traditional condensation | NaOH/EtOH | 70–75 | 6–8 hours | |

| Microwave-assisted | KOH/ionic liquid | 80–85 | 20–30 minutes |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Answer :

- NMR : and NMR confirm the α,β-unsaturated aldehyde structure (δ ~9.6 ppm for aldehyde proton, δ ~160–170 ppm for carbonyl carbon) .

- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C=C bond ~1.34 Å, C=O bond ~1.22 Å). SHELX programs are widely used for refinement .

- IR : Strong absorption at ~1680–1700 cm for conjugated carbonyl groups .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected downfield shifts) be resolved during structural analysis?

- Answer : Discrepancies may arise from solvent polarity effects or tautomerism between enolic and keto forms. Use deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers. Computational tools like DFT can model electronic environments to validate experimental shifts .

Q. What computational approaches are effective for studying the electronic structure and reactivity of this compound?

- Answer :

- DFT (Density Functional Theory) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic reactivity at the α-carbon .

- Molecular docking : Explores interactions with biological targets (e.g., enzymes in inflammation pathways), leveraging AutoDock Vina or Schrödinger Suite .

Q. What mechanistic insights explain the compound’s reported biological activity (e.g., antimicrobial or anti-inflammatory effects)?

- Answer : The α,β-unsaturated aldehyde moiety acts as a Michael acceptor , forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins. In vitro assays show IC values of ~10–20 µM against COX-2, suggesting anti-inflammatory potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

- Answer : Variations often stem from polymorphism or impurity levels . Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and characterize via DSC (Differential Scanning Calorimetry). Purity ≥98% (HPLC) is critical for reproducibility .

Methodological Recommendations

Q. What strategies optimize the enantiomeric purity of derivatives synthesized from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.